1H-Pyrazol-4-amine, 3-(4-fluorophenyl)-
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Overview
Description
1H-Pyrazol-4-amine, 3-(4-fluorophenyl)- is a heterocyclic compound that features a pyrazole ring substituted with an amine group at the 4-position and a fluorophenyl group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazol-4-amine, 3-(4-fluorophenyl)- typically involves the reaction of hydrazines with β-diketones or their equivalents. One common method includes the cyclization of 4-fluorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring . The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazol-4-amine, 3-(4-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amine derivatives.
Scientific Research Applications
1H-Pyrazol-4-amine, 3-(4-fluorophenyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1H-Pyrazol-4-amine, 3-(4-fluorophenyl)- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with receptors, modulating their signaling pathways . These interactions are crucial for its biological effects, such as anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromo-1H-pyrazol-1-yl)-3-fluorophenylamine: This compound has a similar structure but with a bromine atom instead of an amine group.
1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine: This compound features a methyl group at the 3-position instead of an amine group.
Uniqueness
1H-Pyrazol-4-amine, 3-(4-fluorophenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug development.
Properties
CAS No. |
91857-94-2 |
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Molecular Formula |
C9H8FN3 |
Molecular Weight |
177.18 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-1H-pyrazol-4-amine |
InChI |
InChI=1S/C9H8FN3/c10-7-3-1-6(2-4-7)9-8(11)5-12-13-9/h1-5H,11H2,(H,12,13) |
InChI Key |
QUVOLGJMWPXAAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)N)F |
Origin of Product |
United States |
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